Acetylthevetin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylthevetin A can be extracted from the seeds of Cascabela thevetioides using methanol as a solvent. The extract is then subjected to High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purification and identification .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications in research and medicine .
Chemical Reactions Analysis
Types of Reactions
Acetylthevetin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can be further studied for their biological and chemical properties .
Scientific Research Applications
Acetylthevetin A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of cardiac glycosides.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Acetylthevetin A exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is responsible for maintaining the balance of sodium and potassium ions in cells. This inhibition leads to an increase in intracellular calcium levels, resulting in stronger heart muscle contractions . The molecular targets and pathways involved in this mechanism are crucial for understanding its therapeutic potential and side effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetylthevetin A include other cardiac glycosides such as:
- Thevetin B
- Acetylthevetin B
- Neriifolin
- Acetylneriifolin
- Acetylperuvoside
Uniqueness
This compound is unique due to its specific molecular structure and its potent effects on heart muscle contractions. Compared to other cardiac glycosides, it has distinct pharmacological properties that make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
1356494-03-5 |
---|---|
Molecular Formula |
C44H66O20 |
Molecular Weight |
915.0 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C44H66O20/c1-19-36(64-40-35(54)33(52)31(50)28(63-40)17-58-39-34(53)32(51)30(49)27(15-45)62-39)37(56-4)38(60-20(2)47)41(59-19)61-23-7-11-43(18-46)22(14-23)5-6-26-25(43)8-10-42(3)24(9-12-44(26,42)55)21-13-29(48)57-16-21/h13,18-19,22-28,30-41,45,49-55H,5-12,14-17H2,1-4H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42+,43+,44-/m0/s1 |
InChI Key |
UUHPKSYVONCTBB-HRSMOJDTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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